molecular formula C13H10O7 B14433278 Bis(2,3,4-trihydroxyphenyl)methanone CAS No. 75440-84-5

Bis(2,3,4-trihydroxyphenyl)methanone

Cat. No.: B14433278
CAS No.: 75440-84-5
M. Wt: 278.21 g/mol
InChI Key: WFVRYQQSGLPHGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4-trihydroxyphenyl)methanone involves several key steps. One common method includes the demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at temperatures ranging from 0°C to 25°C . This reaction yields the desired phenol compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bis(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Bis(2,3,4-trihydroxyphenyl)methanone is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes and exhibit potent antioxidant activity. Its combination of multiple hydroxyl groups and a methanone bridge distinguishes it from other similar compounds .

Properties

CAS No.

75440-84-5

Molecular Formula

C13H10O7

Molecular Weight

278.21 g/mol

IUPAC Name

bis(2,3,4-trihydroxyphenyl)methanone

InChI

InChI=1S/C13H10O7/c14-7-3-1-5(10(17)12(7)19)9(16)6-2-4-8(15)13(20)11(6)18/h1-4,14-15,17-20H

InChI Key

WFVRYQQSGLPHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O)O

Origin of Product

United States

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